Cas no 1040646-02-3 (ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate)

Ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate is a synthetic organic compound featuring a complex heterocyclic structure, combining imidazo[2,1-b][1,3]thiazole and piperidine moieties. Its design incorporates a 4-chlorophenyl substituent, which may enhance binding affinity in pharmacological applications. The ester and carbonyl functional groups contribute to its reactivity, making it a versatile intermediate in medicinal chemistry. This compound is of interest due to its potential as a scaffold for developing bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. Its structural complexity allows for fine-tuning of physicochemical properties, improving solubility and bioavailability in drug discovery research.
ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate structure
1040646-02-3 structure
Product Name:ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate
CAS No:1040646-02-3
MF:C22H24ClN3O3S
MW:445.9622631073
CID:5977054
PubChem ID:44048857
Update Time:2025-08-04

ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate
    • SBSYLQWPIZNOBT-UHFFFAOYSA-N
    • VU0642251-1
    • ethyl 1-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate
    • F5330-0312
    • AKOS024507256
    • ethyl 1-[3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-3-carboxylate
    • SR-01000922358
    • SR-01000922358-1
    • 1040646-02-3
    • Inchi: 1S/C22H24ClN3O3S/c1-2-29-21(28)16-4-3-11-25(12-16)20(27)10-9-18-14-30-22-24-19(13-26(18)22)15-5-7-17(23)8-6-15/h5-8,13-14,16H,2-4,9-12H2,1H3
    • InChI Key: SBSYLQWPIZNOBT-UHFFFAOYSA-N
    • SMILES: N1(C(=O)CCC2=CSC3=NC(C4=CC=C(Cl)C=C4)=CN32)CCCC(C(OCC)=O)C1

Computed Properties

  • Exact Mass: 445.1226905g/mol
  • Monoisotopic Mass: 445.1226905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 616
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 92.2Ų

ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate Pricemore >>

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ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate Related Literature

Additional information on ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate

Introduction to Ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate (CAS No. 1040646-02-3)

Ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 1040646-02-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development.

The molecular structure of Ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate is characterized by a complex arrangement of heterocyclic rings and functional groups. Specifically, the presence of an imidazo[2,1-b][1,3]thiazole core fused with a 4-chlorophenyl group and a piperidine moiety linked through a propanoyl chain contributes to its distinct chemical profile. This intricate structure not only imparts unique electronic and steric properties but also opens up possibilities for diverse interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the imidazo[2,1-b][1,3]thiazole scaffold. This particular heterocycle has been identified as a key structural element in several bioactive molecules, including antimicrobial and anticancer agents. The 4-chlorophenyl substituent further enhances the compound's potential by introducing electronic effects that can modulate its binding affinity and selectivity towards specific biological targets.

Ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate has been studied in various preclinical models to evaluate its biological activity. Initial findings suggest that this compound exhibits notable interactions with enzymes and receptors involved in critical cellular pathways. For instance, studies have indicated that it may interfere with the activity of certain kinases and transcription factors, which are often dysregulated in diseases such as cancer and inflammation.

The piperidine ring in the molecule is another key feature that contributes to its pharmacological profile. Piperidine derivatives are well-known for their ability to enhance drug bioavailability and metabolic stability. In this context, the piperidine moiety in Ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate likely plays a crucial role in optimizing its pharmacokinetic properties, thereby improving its potential as a therapeutic agent.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of this compound towards various biological targets with high accuracy. Molecular docking studies have revealed that Ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate can interact with several protein targets through multiple hydrogen bonds and hydrophobic interactions. These interactions are critical for understanding its mechanism of action and for designing more potent derivatives.

The synthesis of Ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the imidazo[2,1-b][1,3]thiazole core is typically achieved through cyclization reactions involving appropriate precursors. Subsequent functionalization steps include the attachment of the 4-chlorophenyl group and the piperidine moiety via nucleophilic substitution or condensation reactions.

The propanoyl chain serves as a linker between the imidazo[2,1-b][1,3]thiazole ring and the piperidine group. This structural element not only connects the two key pharmacophoric units but also influences the overall conformation and solubility of the molecule. Optimization of this linker region is crucial for enhancing the compound's bioactivity and pharmacokinetic properties.

In conclusion, Ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-3-carboxylate (CAS No. 1040646-02-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive molecule for developing novel therapeutic agents. Continued investigation into its mechanism of action and optimization of its pharmacokinetic properties will likely lead to significant advancements in drug discovery.

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